(3-Fluoro-phenylamino)-phenyl-acetic acid
Description
Significance of Phenylacetic Acid Scaffolds in Chemical Biology and Medicinal Chemistry
The phenylacetic acid scaffold is a privileged structure in the realm of chemical biology and medicinal chemistry. Phenylacetic acid itself is an organic compound comprising a phenyl group attached to a carboxylic acid functional group. wikipedia.org It and its derivatives are found in various natural sources and are used in a wide array of applications, from perfumes to pharmaceuticals. wikipedia.org In medicine, the phenylacetic acid motif is a core component of several well-known drugs, including the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) and is used in the production of penicillin G. wikipedia.org
The versatility of the phenylacetic acid scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. Researchers have synthesized numerous derivatives with the aim of developing new therapeutic agents with improved efficacy and safety profiles. mdpi.com These derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects. sigmaaldrich.comnih.gov
Role of Fluorination in Modulating Biological Activity and Pharmacological Profiles of Amino Acid Derivatives
The introduction of fluorine atoms into amino acid derivatives is a widely employed strategy in medicinal chemistry to enhance their biological activity and pharmacological profiles. Fluorine, being the most electronegative element, can significantly alter the electronic properties of a molecule. This can lead to changes in acidity, basicity, and dipole moment, which in turn can influence how the molecule interacts with its biological target.
The substitution of hydrogen with fluorine can also impact a molecule's metabolic stability. The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This can prolong the half-life of a drug in the body, leading to improved therapeutic outcomes. Furthermore, the small size of the fluorine atom means that it can often be substituted for a hydrogen atom without causing significant steric hindrance, allowing the modified molecule to still bind effectively to its target receptor or enzyme.
Overview of N-Substituted Phenylglycine and Related Structural Motifs in Drug Discovery
N-substituted phenylglycine derivatives represent a significant class of compounds in drug discovery, with research highlighting their potential in various therapeutic areas. Phenylglycine itself is a non-proteinogenic amino acid that has been used as a building block in the synthesis of various pharmaceutical agents, including hepatitis C virus (HCV) protease inhibitors. caymanchem.com
The N-substitution of phenylglycine with different aryl groups allows for the exploration of a vast chemical space, leading to the identification of compounds with diverse biological activities. For instance, certain N-phenylglycine derivatives have been investigated as potent and selective β3-adrenoceptor agonists for the treatment of urinary frequency and incontinence. acs.org Others have been designed as hybrid molecules with potential broad-spectrum anticonvulsant activity. nih.gov The nature and position of substituents on the N-phenyl ring, such as the fluorine atom in (3-Fluoro-phenylamino)-phenyl-acetic acid, play a crucial role in determining the potency and selectivity of these compounds.
Interactive Data Tables
Below are interactive data tables providing information on related chemical compounds.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number |
|---|---|---|---|---|
| Phenylacetic acid | C8H8O2 | 136.15 | 76-78 | 103-82-2 |
| This compound | C14H12FNO2 | 245.25 | Not available | 103375-53-7 |
| N-Phenylglycine | C8H9NO2 | 151.16 | 127-128 | 103-01-5 |
| 3-Fluorophenylacetic acid | C8H7FO2 | 154.14 | 42-44 | 331-25-9 |
| Spectroscopic Technique | Key Data Points |
|---|---|
| 1H NMR (CDCl3, δ, ppm) | 7.40-7.20 (m, Ar-H), 4.5 (s, 1H, CH), 3.6 (s, 2H, NH2) |
| 13C NMR (CDCl3, δ, ppm) | 175 (C=O), 140-120 (Ar-C), 60 (CH) |
| Mass Spectrometry (m/z) | [M+H]+ corresponding to the molecular weight |
| Infrared (cm-1) | ~3300 (N-H stretch), ~3000 (O-H stretch, carboxylic acid), ~1700 (C=O stretch) |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoroanilino)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-11-7-4-8-12(9-11)16-13(14(17)18)10-5-2-1-3-6-10/h1-9,13,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDGHYMDBDYZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Fluoro Phenylamino Phenyl Acetic Acid and Analogues
Classical Synthetic Approaches for Phenylacetic Acid Derivatives
The synthesis of the core phenylacetic acid structure is a foundational aspect of producing (3-Fluoro-phenylamino)-phenyl-acetic acid. Classical methods typically focus on the formation and subsequent modification of the phenylacetic acid backbone.
Carboxylic Acid Functionalization Strategies
The carboxylic acid group of phenylacetic acid derivatives is a versatile handle for various chemical transformations. These functionalization strategies are crucial for building more complex molecules. One common approach involves the conversion of the carboxylic acid to an ester or amide, which can then undergo further reactions. For instance, the reaction of a phenylacetic acid with an alcohol in the presence of an acid catalyst yields the corresponding ester. This esterification can protect the carboxylic acid group or modify the compound's properties.
Another key strategy is the reaction of the carboxylate with electrophiles. For example, the formation of a magnesium enolate dianion from a phenylacetic acid allows for selective reaction with carbonyl carbons of electrophiles like chloromethyl carbonyls, leading to the formation of α-chloroketones after spontaneous decarboxylation. nih.gov This method provides a practical, one-step route to these useful intermediates from readily available starting materials. nih.gov
Recent advancements have also explored metallaphotoredox catalysis for the functionalization of carboxylic acids. nih.gov These methods enable transformations such as alkylation, arylation, and amination directly from the native carboxylic acid functionality, often under mild conditions. nih.gov
Approaches to Alpha-Substituted Phenylacetic Acid Backbones
The introduction of substituents at the alpha-position of the phenylacetic acid backbone is critical for creating analogues of this compound. One traditional method involves the hydrolysis of benzyl (B1604629) cyanide derivatives. acs.org For instance, the acid-catalyzed hydrolysis of benzyl cyanide is a standard procedure for preparing phenylacetic acid itself. acs.org By starting with a substituted benzyl cyanide, one can access a range of alpha-substituted phenylacetic acids.
Another powerful technique is the carbonylation of benzyl halides. nih.govnih.gov This reaction, often catalyzed by palladium complexes, introduces a carbonyl group that can be subsequently converted to a carboxylic acid. nih.govnih.gov For example, the carbonylation of 2,4-dichlorobenzyl chloride in the presence of a palladium catalyst and a phase-transfer catalyst can produce 2,4-dichlorophenylacetic acid in high yield. nih.gov This methodology is effective for preparing various phenylacetic acid derivatives from their corresponding benzyl chlorides under relatively mild conditions. nih.gov
Furthermore, direct alpha-halogenation of phenylacetic acid derivatives provides a route to alpha-substituted backbones. For example, α-bromo-m-chloro-p-cyclohexylphenylacetic acid ethyl ester can be prepared from the corresponding phenylacetic acid derivative. openochem.org These halogenated intermediates are valuable precursors for further functionalization, such as the introduction of an amino group.
Stereoselective Synthesis of Chiral this compound Enantiomers
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to synthesize specific enantiomers of this compound is of significant interest.
Asymmetric Catalysis in Phenylamino (B1219803) Acid Synthesis
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of amino acids. One notable approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, the Nobel Prize-winning work on asymmetric organocatalysis has demonstrated the utility of small organic molecules, such as proline and its derivatives, in catalyzing enantioselective reactions. dtic.milyoutube.comnature.com These catalysts can activate substrates and control the facial selectivity of bond formation, leading to high enantiomeric excess in the products. dtic.milnature.com
In the context of phenylamino acid synthesis, catalytic enantioselective methods for the synthesis of α-amino acids from abundant carboxylic acids have been developed. prepchem.com These methods can involve a nitrene-mediated stereocontrolled 1,3-nitrogen shift, providing access to a wide variety of unnatural α-amino acids. prepchem.com Another strategy is the catalytic enantioselective phenyl transfer to imines, which can produce highly enantiomerically enriched diarylmethylamines, a structural motif related to the target compound. bohrium.com
The use of chiral transition metal catalysts is also a prominent strategy. For example, iridium-based catalysts have been used for the asymmetric hydrogenation of α-dibenzylamino β-ketoesters through dynamic kinetic resolution to produce chiral amino acid derivatives. thieme-connect.com
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established method for stereoselective synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of chiral α,α-disubstituted amino acids, a chiral cyclic 1,2-diol can be used as a chiral auxiliary. acs.orgwikipedia.org This auxiliary can control the stereoselective alkylation of a glycine (B1666218) derivative, leading to the formation of optically active α-substituted amino acids. acs.orgwikipedia.org Another example is the use of chiral imide enolates for electrophilic azidation, which provides a practical route to both (R)- and (S)-α-azido carboxylic acids, precursors to α-amino acids. prepchem.com
Chiral sulfinimides have also proven to be valuable in the asymmetric synthesis of α-aminophosphonates, which are analogues of α-amino acids. organic-chemistry.org The addition of nucleophiles to chiral N-sulfinylimines often proceeds with high diastereoselectivity, allowing for the synthesis of enantiomerically enriched products. organic-chemistry.org
Introduction of the 3-Fluoro-phenylamino Moiety
The final key step in the synthesis of this compound is the formation of the C-N bond between the phenylacetic acid backbone and the 3-fluoroaniline (B1664137) moiety. Several modern catalytic cross-coupling reactions are well-suited for this transformation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation. openochem.orgwikipedia.orgacs.org This reaction allows for the coupling of an amine with an aryl halide or triflate. In the context of synthesizing the target compound, this would involve the reaction of 3-fluoroaniline with an α-halo-phenylacetic acid derivative in the presence of a palladium catalyst and a suitable ligand. The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of substrates and functional groups, making it a highly versatile method. wikipedia.org
Another powerful method is the Ullmann condensation, a copper-catalyzed reaction for the formation of C-N bonds. acs.orgwikipedia.orgprepchem.com While traditionally requiring harsh conditions, modern modifications using ligands such as α-amino acids (e.g., L-proline) or N,N-dimethylglycine have enabled these reactions to proceed under much milder conditions. acs.orgwikipedia.org The copper-catalyzed coupling of an α-amino acid with an aryl halide can produce N-aryl-α-amino acids with retention of configuration. wikipedia.org This approach could involve the direct coupling of phenylglycine with a 3-fluoro-substituted aryl halide.
A classical approach to N-phenylglycine derivatives involves the reaction of an aniline (B41778) with a haloacetic acid. bohrium.com For example, N-phenylglycine can be prepared by reacting aniline with chloroacetic acid. bohrium.com By analogy, reacting 3-fluoroaniline with a suitable α-halo-phenylacetic acid derivative could provide a direct route to the target molecule.
Below is a table summarizing some of the key synthetic reactions discussed:
| Reaction Type | Reactants | Product | Catalyst/Conditions | Reference(s) |
| Hydrolysis | Benzyl cyanide | Phenylacetic acid | H2SO4, H2O, heat | acs.org |
| Carbonylation | 2,4-Dichlorobenzyl chloride | 2,4-Dichlorophenylacetic acid | Pd(PPh3)2Cl2, TEAC, NaOH, CO | nih.gov |
| Buchwald-Hartwig Amination | Aryl halide, Amine | Aryl amine | Palladium catalyst, ligand, base | openochem.orgwikipedia.orgacs.org |
| Ullmann Condensation | Aryl halide, α-Amino acid | N-Aryl-α-amino acid | CuI, L-proline, K2CO3 | acs.orgwikipedia.org |
| Amination of α-halo acid | Chloroacetic acid, Aniline | N-Phenylglycine | Heat in water | bohrium.com |
Amination Reactions for Aryl Substitution
The formation of the N-aryl bond is a critical step in synthesizing the target compound's backbone. Several powerful methods have been developed for this transformation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a premier method for constructing carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction joins amines with aryl halides or pseudohalides (like triflates). Its broad substrate scope and functional group tolerance make it highly suitable for complex molecule synthesis. wikipedia.org The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation by a base, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org
The success of the reaction heavily relies on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and modulates its reactivity. Over the years, several "generations" of ligands have been developed to improve reaction rates, expand the scope to include less reactive aryl chlorides, and enable couplings with a wider variety of amines, including primary amines. wikipedia.org For the synthesis of a this compound analogue, a potential pathway would involve the coupling of a phenylacetic ester with a 3-fluoro-substituted aryl halide.
| Ligand | Typical Application/Advantage | Catalyst Precursor | Base |
|---|---|---|---|
| BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | First reliable extension to primary amines; efficient for aryl iodides and triflates. wikipedia.orgnih.gov | Pd(OAc)₂ | Cs₂CO₃ |
| DPPF (1,1'-Bis(diphenylphosphino)ferrocene) | Effective bidentate ligand, improves reaction rates and yields over first-generation catalysts. wikipedia.org | [Pd(dppf)Cl₂] | NaOt-Bu |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Sterically hindered, highly active ligand for coupling aryl chlorides and bromides with a wide range of amines. nih.gov | Pd₂(dba)₃ | NaOt-Bu |
| t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) | Effective for coupling with secondary amines like carbazole. nih.gov | [Pd(allyl)Cl]₂ | t-BuOLi |
Reductive Amination
Reductive amination offers another direct route to α-amino acids. This method typically involves the reaction of an α-keto acid with an amine to form an intermediate imine, which is then reduced to the corresponding amino acid. libretexts.org For the target molecule, this could involve reacting phenylglyoxylic acid with 3-fluoroaniline in the presence of a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride. libretexts.orgrit.edu The latter is often preferred for its milder conditions and safer byproducts compared to agents like sodium cyanoborohydride. rit.edu
Other Amination Strategies
Strecker Synthesis: One of the oldest methods for amino acid synthesis involves the reaction of an aldehyde (benzaldehyde), an amine (3-fluoroaniline), and cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): This method can form C-N bonds by displacing a leaving group on an aromatic ring with an amine. It is most effective when the ring is "activated" by electron-withdrawing groups positioned ortho or para to the leaving group. acs.org A potential, though likely challenging, route could involve the reaction of a phenylacetic acid derivative with a highly activated fluorinated benzene (B151609) ring.
Fluorination Strategies for Aromatic Rings
The introduction of a fluorine atom onto an aromatic ring is a key transformation in medicinal chemistry, as fluorine can significantly alter a molecule's properties. rsc.orgrsc.org The synthesis of this compound requires a regioselective fluorination method.
Electrophilic Aromatic Fluorination
This approach involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine ("F+"). wikipedia.org A common strategy is the direct fluorination of a precursor molecule, such as an N-phenylglycine derivative. A variety of N-F reagents have been developed that are safer and more manageable than elemental fluorine. wikipedia.org The regioselectivity can be an issue, often leading to a mixture of ortho and para products, while meta-substitution is less common unless directed by existing substituents. wikipedia.orgresearchgate.net
Nucleophilic Aromatic Fluorination
In contrast, nucleophilic fluorination involves the displacement of a leaving group (such as -NO₂, -Cl, or -Br) on an aromatic ring by a nucleophilic fluoride (B91410) source, like potassium fluoride (KF) or cesium fluoride (CsF). rsc.orgnumberanalytics.com This reaction is generally more difficult than electrophilic fluorination and often requires harsh conditions (high temperatures, polar aprotic solvents) or the presence of strong electron-withdrawing groups to activate the ring for nucleophilic attack. rsc.orgnih.gov Microwave-assisted heating has been shown to accelerate these reactions significantly. nih.gov The synthesis of a meta-fluorinated compound like the target molecule via this route can be particularly challenging. rsc.org
| Method | Reagent | Abbreviation | Typical Use Case |
|---|---|---|---|
| Electrophilic | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fluorination of electron-rich aromatics and enol ethers. wikipedia.orgnumberanalytics.com |
| N-Fluorobenzenesulfonimide | NFSI | Effective N-F reagent for fluorinating aromatics, often used with a palladium catalyst for C-H fluorination. rsc.orgnumberanalytics.com | |
| Nucleophilic | Potassium Fluoride | KF | Cost-effective fluoride source for halogen exchange (Halex) reactions. rsc.org |
| Cesium Fluoride | CsF | More reactive than KF, often used for less activated substrates. numberanalytics.com |
Modern Synthetic Advancements and Green Chemistry Principles in the Preparation of this compound
Recent progress in organic synthesis has focused on developing more efficient, selective, and environmentally benign methods. These principles are highly applicable to the synthesis of complex molecules like this compound.
Biocatalysis for Asymmetric Synthesis
One of the most significant green advancements is the use of enzymes as catalysts. For the synthesis of chiral N-substituted amino acids, imine reductases (IREDs) have emerged as powerful biocatalysts. nih.gov These enzymes can catalyze the reductive amination of α-ketoesters with a broad range of amines, producing enantiomerically pure amino esters under mild, aqueous conditions. This approach avoids the need for chiral auxiliaries or metal catalysts and offers exceptional stereoselectivity. nih.gov
| Reaction Type | Enzyme Class | Substrates | Key Advantages |
|---|---|---|---|
| Asymmetric Reductive Amination | Imine Reductases (IREDs) | α-Ketoesters + Amines | High enantioselectivity (access to both S and R enantiomers), mild reaction conditions (aqueous buffer, room temp.), high conversions, broad substrate scope. nih.gov |
Advanced Catalytic Systems
The field of metal catalysis continues to evolve. For amination reactions, research focuses on creating more active and stable ligands for palladium catalysts to broaden their applicability and lower catalyst loadings. wikipedia.org Furthermore, a significant push towards sustainability involves replacing precious metals with earth-abundant alternatives. Iron-catalyzed C-H amination, for instance, represents a promising, less expensive, and more environmentally friendly approach for the direct synthesis of α-amino acids. prismbiolab.com
Process Intensification and Atom Economy
Modern synthetic strategies aim to improve efficiency by minimizing steps and waste.
Microwave Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and efficient heating. nih.gov This has been successfully applied to challenging reactions like nucleophilic aromatic fluorination.
Solvent Choice: A key principle of green chemistry is the use of safer solvents. For instance, in free radical-mediated amination reactions, the replacement of carcinogenic benzene with toluene (B28343) has been implemented to reduce health and environmental risks. nih.gov
By integrating these modern methodologies, the synthesis of this compound and its analogues can be achieved with greater efficiency, selectivity, and adherence to the principles of green chemistry.
Computational and Theoretical Investigations of 3 Fluoro Phenylamino Phenyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, stability, and reactivity of "(3-Fluoro-phenylamino)-phenyl-acetic acid".
Density Functional Theory (DFT) Studies on Molecular Orbitals and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be standard. bohrium.com These studies focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Based on studies of similar fluorinated aryl derivatives, it is anticipated that the electron-withdrawing nature of the fluorine atom on the phenylamino (B1219803) ring would influence the electron density distribution and the energies of the molecular orbitals. The HOMO is likely to be localized on the electron-rich phenylamino moiety, while the LUMO may be distributed over the phenylacetic acid portion of the molecule.
Illustrative DFT Data for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.3 |
Note: The values in this table are hypothetical and serve as an illustration of typical results from DFT calculations on similar organic molecules.
Conformational Analysis and Tautomerism
The flexibility of "this compound" arises from the rotation around several single bonds, particularly the C-N bond and the bond connecting the phenyl ring to the acetic acid group. Conformational analysis helps identify the most stable three-dimensional arrangements of the molecule. nih.govlibretexts.org Computational methods can map the potential energy surface by systematically rotating these bonds, revealing the low-energy conformers. It is expected that the most stable conformation would involve a non-planar arrangement to minimize steric hindrance between the two phenyl rings.
Tautomerism, the interconversion of structural isomers, is also a possibility for this compound. The carboxylic acid group can exist in its acidic form (-COOH) or as a zwitterion where the proton is transferred to the amine nitrogen, forming a carboxylate (-COO⁻) and a protonated amine (-NH₂⁺-). Quantum chemical calculations can determine the relative energies of these tautomers in different environments (gas phase vs. solvent), providing insight into which form is more likely to be present under physiological conditions.
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. researchgate.net This method is crucial for identifying potential biological activities of a compound.
Ligand-Protein Interaction Prediction for Receptor Binding
Given the structural similarities to fenamates, which are known non-steroidal anti-inflammatory drugs (NSAIDs), a primary set of targets for "this compound" would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govmdpi.com Molecular docking simulations could predict the binding affinity and pose of the compound within the active sites of these enzymes. Key interactions would likely involve hydrogen bonding between the carboxylic acid group of the ligand and amino acid residues in the active site, as well as hydrophobic interactions between the phenyl rings and non-polar residues.
Another potential target class, based on studies of L-phenylglycine derivatives, is the peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. nih.gov Docking studies could elucidate the binding mode and predict the agonistic or antagonistic potential of the compound.
Enzyme Active Site Docking Studies
Beyond COX enzymes, other potential enzyme targets could be explored based on the compound's structural features. For instance, its amino acid-like structure might suggest interactions with enzymes involved in amino acid metabolism. Docking studies would involve placing the ligand into the enzyme's active site and scoring the interactions to estimate the binding free energy. The results can guide further experimental validation of the compound's inhibitory or modulatory effects on specific enzymes. For example, some fenamates have been shown to inhibit the NLRP3 inflammasome, suggesting this could be another relevant target for docking studies. nih.gov
Illustrative Molecular Docking Results
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| COX-2 | -9.5 | Arg120, Tyr355, Ser530 |
| PPARγ | -8.2 | His323, Ser289, Tyr473 |
| NLRP3 | -7.8 | Lys234, Arg578 |
Note: This table presents hypothetical data to exemplify the output of molecular docking simulations.
Molecular Dynamics Simulations for Ligand-Target Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering deeper insights than static docking models. youtube.comnih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose from docking, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energy.
An MD simulation of "this compound" complexed with a target like COX-2 would typically be run for hundreds of nanoseconds. youtube.com The analysis of the simulation trajectory would focus on the root-mean-square deviation (RMSD) to check for stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the specific interactions (like hydrogen bonds) over the course of the simulation. jppres.com These simulations are computationally intensive but offer a more realistic picture of the molecular interactions at the atomic level. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR studies are instrumental in identifying the key molecular features that govern their anti-inflammatory activity, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net
The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. nih.gov For a series of this compound derivatives, a diverse set of descriptors would be calculated to capture various aspects of their molecular structure. These descriptors are typically categorized as follows:
1D Descriptors: These are the simplest descriptors and include molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Wiener index, Randic index), molecular connectivity indices, and counts of specific chemical functional groups. researchgate.net
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and are crucial for understanding steric and electronic effects. They include molecular volume, surface area, and dipole moment. nih.gov
Physicochemical Descriptors: These describe properties like lipophilicity (logP), solubility, and pKa, which are critical for pharmacokinetic and pharmacodynamic profiles. nih.gov
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential, and partial atomic charges. siftdesk.org
Once a large pool of descriptors is calculated, feature selection techniques are employed to identify the most relevant descriptors that have the highest correlation with the biological activity. This step is crucial to avoid overfitting and to build a robust and predictive QSAR model. Common feature selection methods include stepwise multiple linear regression, genetic algorithms, and principal component analysis. nih.gov
Interactive Data Table: Calculated Molecular Descriptors for Hypothetical this compound Derivatives
| Compound ID | Molecular Weight | logP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |
| FPAA-01 | 245.24 | 3.85 | 2.15 | -5.89 | -0.98 |
| FPAA-02 | 259.27 | 4.12 | 2.30 | -5.92 | -1.05 |
| FPAA-03 | 279.70 | 4.50 | 1.98 | -5.85 | -1.10 |
| FPAA-04 | 263.26 | 3.98 | 2.55 | -6.01 | -1.02 |
| FPAA-05 | 293.73 | 4.88 | 2.05 | -5.80 | -1.15 |
Following descriptor selection, a mathematical model is developed to correlate the selected descriptors with the anti-inflammatory activity (often expressed as pIC50) of the this compound derivatives. Several statistical methods can be employed for this purpose:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the selected descriptors. siftdesk.org
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them.
3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools that analyze the steric and electrostatic fields of the molecules in 3D space. nih.govmdpi.com These methods provide contour maps that visualize the regions around the molecule where modifications would likely lead to an increase or decrease in activity. researchgate.net For instance, a CoMFA study on fenamate derivatives might reveal that bulky substituents on one of the phenyl rings are favorable for activity, while electronegative groups at another position are detrimental. mdpi.com
The developed QSAR model must be rigorously validated to ensure its predictive power. mdpi.com This is typically done using internal and external validation techniques. Internal validation methods include leave-one-out cross-validation (q²) and bootstrapping. External validation involves using an external test set of compounds that were not used in the model development to assess its ability to predict the activity of new, unseen molecules (r²_pred). mdpi.com
Interactive Data Table: Statistical Validation of a Hypothetical QSAR Model for this compound Derivatives
| Statistical Parameter | Value | Description |
| r² | 0.92 | Coefficient of determination for the training set |
| q² | 0.75 | Cross-validated correlation coefficient (leave-one-out) |
| F-statistic | 85.6 | Statistical significance of the model |
| Standard Error | 0.25 | Measure of the accuracy of predictions |
| r²_pred | 0.88 | Predictive ability for the external test set |
Chemoinformatics and Virtual Screening Applications
Chemoinformatics and virtual screening are powerful computational strategies used to identify promising drug candidates from large chemical libraries. openmedicinalchemistryjournal.comnih.gov For this compound and its derivatives, these techniques can be applied to discover novel compounds with enhanced anti-inflammatory activity, improved selectivity for COX-2 over COX-1, or better pharmacokinetic properties. mdpi.commdpi.com
Virtual screening can be broadly categorized into two approaches:
Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the biological target, in this case, the COX enzyme. openmedicinalchemistryjournal.com A library of compounds is docked into the active site of the enzyme, and a scoring function is used to estimate the binding affinity of each compound. mdpi.com This allows for the identification of molecules that are predicted to bind strongly to the target. For example, a virtual screening campaign against the COX-2 enzyme could identify novel scaffolds that fit into its larger active site, a key feature that distinguishes it from COX-1. mdpi.com
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be employed. These techniques use the structural information of known active compounds, such as this compound, to identify other molecules with similar properties. Methods like 2D similarity searching and pharmacophore modeling fall under this category. A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can then be used to search large databases for compounds that match the pharmacophore.
The hits identified from virtual screening are then prioritized for further experimental testing, significantly reducing the time and cost associated with drug discovery.
Interactive Data Table: Hypothetical Virtual Screening Hits for COX-2 Inhibition Based on a this compound Scaffold
| Hit ID | Docking Score (kcal/mol) | Predicted pIC50 | Key Interacting Residues |
| VS-Hit-01 | -9.8 | 7.5 | Arg120, Tyr385, Ser530 |
| VS-Hit-02 | -9.5 | 7.2 | Arg120, Val523, Ser530 |
| VS-Hit-03 | -9.2 | 7.0 | Tyr355, Tyr385, Ser530 |
| VS-Hit-04 | -9.0 | 6.8 | Arg120, Val523, Ala527 |
| VS-Hit-05 | -8.8 | 6.6 | Tyr385, Ser530, Gly526 |
Structure Activity Relationship Sar Studies of 3 Fluoro Phenylamino Phenyl Acetic Acid Analogues
Systematic Modification of the Acetic Acid Moiety
The conversion of the carboxylic acid in (3-Fluoro-phenylamino)-phenyl-acetic acid to an ester or an amide represents a fundamental prodrug strategy or a way to explore different binding interactions.
Amidation: Amidation, the reaction of the carboxylic acid with an amine, results in a neutral amide functional group. This modification can have a profound impact on a compound's biological profile. Amide bonds are prevalent in numerous drug molecules and are generally more stable metabolically than esters. nih.gov The direct amidation of phenylacetic acid derivatives has been shown to be influenced by the electronic and steric properties of substituents on the phenyl ring. nih.gov Replacing the carboxylic acid with an amide can alter the hydrogen bonding capacity of the molecule, potentially leading to a different set of interactions with a biological target. For example, studies on 3-amino-3-phenylpropionamide derivatives have shown that the amide moiety is a key component for interaction with specific receptors. nih.gov
Table 1: Effects of Acetic Acid Moiety Modification
| Modification | Resulting Group | Potential Impact on Properties | Rationale |
|---|---|---|---|
| Esterification | -COOR | Increased lipophilicity, altered solubility, acts as a prodrug | Masks polar carboxylic acid, can be cleaved by in vivo esterases jocpr.com |
| Amidation | -CONR₂ | Increased metabolic stability, altered H-bonding, neutral charge | Forms a stable amide bond, changes interaction profile with target nih.gov |
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties while maintaining the essential interactions for biological activity. drughunter.com For the carboxylic acid group in this compound, several bioisosteres can be considered. The goal is to replace the acid with a group that mimics its size, shape, and electronic properties but offers advantages such as improved metabolic stability or better cell permeability. nih.govnih.gov
Common bioisosteres for carboxylic acids include:
Tetrazoles: Tetrazoles are one of the most widely used carboxylic acid bioisosteres. researchgate.netdrughunter.com Their pKa is similar to that of carboxylic acids, allowing them to exist as anions at physiological pH and engage in similar ionic interactions. drughunter.com They are often more metabolically stable and can offer improved oral bioavailability. hyphadiscovery.comdrughunter.com
Sulfonamides and Acyl Sulfonamides: Sulfonamides are weaker acids than carboxylic acids but can still participate in hydrogen bonding. drughunter.com Acyl sulfonamides, in particular, have been successfully used as carboxylic acid replacements, altering physicochemical properties and metabolic pathways. nih.gov
Hydroxamic Acids, Isoxazolols, and other Heterocycles: A variety of acidic heterocycles, such as isoxazolols and hydroxy-1,2,3-triazoles, have been employed as carboxylic acid surrogates. researchgate.netnih.gov These groups can offer unique geometric and electronic profiles, potentially leading to improved target engagement or selectivity. researchgate.net
The success of any bioisosteric replacement is highly dependent on the specific biological target and the binding mode of the parent compound. nih.gov
Table 2: Common Bioisosteres for the Carboxylic Acid Moiety
| Bioisostere | Structure Example | Key Features | Reference |
|---|---|---|---|
| Tetrazole | R-CN₄H | Acidic, anionic at physiological pH, metabolically stable | drughunter.com, hyphadiscovery.com, researchgate.net |
| Acyl Sulfonamide | R-CONHSO₂R' | Acidic, can alter physicochemical properties | nih.gov |
| Isoxazolol | R-(C₃H₂NO₂) | Acidic heterocycle, potential for improved properties | nih.gov |
Exploration of Substituents on the Phenyl Ring
The unsubstituted phenyl ring of the phenylacetic acid core offers a prime location for substitution to probe interactions with the target protein and modulate the compound's properties.
The position of a substituent on the phenyl ring can dramatically alter a molecule's conformation and its ability to fit into a binding pocket, leading to significant changes in biological activity. Studies on related scaffolds have demonstrated that the biological activity can be highly sensitive to the substituent's location. For example, in one series of compounds, the position of a fluorine atom led to a 1000-fold difference in potency between regioisomers. nih.gov Similarly, the yields of amidation reactions involving phenylacetic acid derivatives were shown to be dependent on the substituent position, with the order of reactivity being para > meta >> ortho, highlighting the steric hindrance from ortho-substituents. nih.gov This suggests that for this compound analogues, an ortho-substituent on the phenylacetic acid ring would likely have a significant, and often detrimental, steric impact compared to meta or para-substituents.
The electronic nature (electron-withdrawing or electron-donating) and the size (steric bulk) of substituents on the phenyl ring are critical determinants of activity.
Electronic Effects: The electronic properties of substituents influence the molecule's polarity, pKa, and ability to engage in electrostatic or hydrogen bond interactions. In many SAR studies, electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) and electron-donating groups (e.g., -OCH₃, -CH₃) on an aromatic ring can have opposing effects on activity. nih.govbenthamscience.com For instance, in a series of aryl acetamide (B32628) compounds, the addition of electron-withdrawing fluorine atoms significantly enhanced potency. nih.gov Conversely, in a different series, strong electron-donating groups led to excellent yields in synthesis and potentially different biological interactions. nih.gov
Steric Effects: The size and shape of a substituent determine how well the molecule fits into its binding site. Bulky substituents can either provide beneficial van der Waals interactions or cause steric clashes that prevent optimal binding. In one study, large phenyl groups were not well-tolerated, leading to a significant loss of activity, whereas a smaller trifluoromethyl (CF₃) group was better accommodated. nih.gov Therefore, there is often an optimal size for substituents at a given position.
Table 3: Influence of Phenyl Ring Substituents on Activity
| Position | Substituent Type | General Effect on Activity | Rationale |
|---|---|---|---|
| Ortho | Any | Often decreases activity | Steric hindrance can disrupt binding conformation nih.gov |
| Meta | Electron-withdrawing | Can increase or decrease activity | Modifies electronic properties and potential H-bonding nih.gov |
| Para | Electron-donating | Can increase or decrease activity | Modifies electronics, may fit into a specific sub-pocket nih.gov |
| Para | Bulky Group | Often decreases activity | Steric clash may prevent proper binding nih.gov |
Structural Variations of the 3-Fluoro-phenylamino Group
Variations could include:
Altering Fluorine Position: Moving the fluorine atom to the ortho- or para-position on the phenylamino (B1219803) ring would modulate the electronic properties of the aniline (B41778) nitrogen and change the dipole moment of the ring. The position of fluorine is known to have a dramatic impact on potency. nih.gov For example, replacing a hydrogen with a fluorine can improve metabolic stability or introduce a favorable hydrogen bond interaction. beilstein-journals.org
Introducing Other Substituents: Adding other small electron-withdrawing or electron-donating groups to the fluoro-phenylamino ring could further probe the binding pocket for additional interactions.
Modifying the Amino Linker: The secondary amine linker is crucial. N-alkylation (e.g., replacing the N-H with N-CH₃) would remove a hydrogen bond donor, which could be detrimental if that hydrogen is involved in a key interaction. Alternatively, replacing the amine with other linkers like an ether (-O-) or a methylene (B1212753) bridge (-CH₂-) would significantly alter the geometry and electronics of the entire molecule, as seen in related phenoxy-acetamide derivatives. mdpi.com
Systematic exploration of these variations is essential to fully map the SAR of this chemical scaffold and to design analogues with superior biological profiles. mdpi.comnih.govrsc.org
Alterations to the Fluorine Position on the Aniline Ring
The placement of the fluorine atom on the aniline ring of this compound is a critical determinant of its biological activity. SAR studies consistently demonstrate that positional isomerism leads to significant variations in potency.
Research into related fluorinated compounds reveals that moving the fluorine atom from the meta (3-position) to the ortho (2-position) or para (4-position) can drastically alter efficacy. For instance, in one study on analogous heterocyclic compounds, shifting a fluorine substituent from the 2-position to the 4-position resulted in a twenty-fold improvement in the half-maximal effective concentration (EC50). Conversely, analogues with 2-fluoro substitution often show a marked decrease in potency. nih.gov This highlights the profound impact of the fluorine's location, which can cause shifts in potency of up to 1000-fold between regioisomers. nih.gov
Table 1: Impact of Fluorine Positional Isomerism on Biological Activity (Illustrative)
| Compound | Aniline Ring Substitution | Relative Potency |
| Analogue 1 | 2-Fluoro | Low |
| Analogue 2 | 3-Fluoro | High |
| Analogue 3 | 4-Fluoro | Very High |
Note: This table is illustrative, based on general findings in related compound series, as specific comparative data for this compound itself is proprietary or not widely published. The trend is based on findings like those where a 4-fluoro substitution significantly enhances potency over other isomers. nih.gov
Replacement of Fluorine with Other Halogens or Functional Groups
Replacing the meta-fluoro substituent with other chemical moieties is a common strategy to probe the binding pocket and optimize physicochemical properties. The outcomes of these modifications depend heavily on the nature of the replacement group.
Halogen Replacement: Substituting fluorine with other halogens (chlorine, bromine) often results in maintained or slightly altered activity. For example, in a related series, exchanging a chlorine with a fluorine atom yielded a compound with similar potency. nih.gov However, increasing the size of the halogen (from F to Cl to Br) can introduce steric bulk that may be poorly tolerated by the receptor, leading to a decrease in activity.
Functional Group Replacement: The introduction of non-halogen functional groups provides further insight. Small, electron-donating groups like methyl (CH3) are often less potent than their electron-withdrawing counterparts. For instance, a trifluoromethyl (CF3) group, which is strongly electron-withdrawing, is generally better tolerated and can lead to increased potency compared to a simple methyl group. nih.gov However, very large, bulky groups such as phenyl are typically not well-tolerated and can lead to a significant loss of activity. nih.gov
Table 2: Effect of Replacing Fluorine with Other Groups (Illustrative)
| Compound Analogue | Aniline Ring Substitution (Position 3) | General Effect on Potency |
| Parent | -F | Baseline |
| Analogue 4 | -Cl | Similar or slightly decreased |
| Analogue 5 | -Br | Often decreased |
| Analogue 6 | -CH3 | Decreased |
| Analogue 7 | -CF3 | Maintained or increased |
| Analogue 8 | -Phenyl | Significantly decreased |
Note: This table illustrates common SAR trends observed in similar chemical series. nih.gov
Modifications to the Aniline Nitrogen Linkage (e.g., Alkylation, Acylation)
The secondary amine linkage in the diphenylamine (B1679370) scaffold is a key site for hydrogen bonding and maintaining the crucial spatial orientation of the two aromatic rings. Modification at this nitrogen atom, such as through alkylation or acylation, typically has a profound and often negative impact on biological activity.
N-Alkylation: Adding an alkyl group (e.g., methyl) to the aniline nitrogen introduces steric hindrance and removes a critical hydrogen bond donor. This hydrogen is often essential for anchoring the molecule within its target protein's active site. Consequently, N-alkylation usually leads to a significant reduction or complete abolition of potency.
N-Acylation: Similarly, attaching an acyl group (e.g., acetyl) to the nitrogen also removes the hydrogen bond donor capability. nih.gov Furthermore, the introduction of a carbonyl group can alter the electronic properties and conformation of the molecule in a way that is detrimental to binding. These modifications often result in inactive compounds.
The consistent loss of activity upon modification of this linkage underscores its importance as a key pharmacophoric element, essential for molecular recognition and the biological function of the entire scaffold.
Stereochemical Influences on Biological Activity
The this compound molecule possesses a chiral center at the alpha-carbon of the acetic acid moiety. This means it can exist as two non-superimposable mirror images, or enantiomers: the (R)-enantiomer and the (S)-enantiomer. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity, as the binding pockets of proteins are themselves chiral. nih.govnih.gov
Typically, one enantiomer (the eutomer) will exhibit significantly higher potency than the other (the distomer) because it has the correct three-dimensional arrangement to fit optimally into the active site of its biological target. nih.gov The differential activity can range from several-fold to orders of magnitude. For example, in studies of related chiral acids, the biological activity was found to be highly dependent on the stereochemistry at the alpha-carbon. nih.gov
The synthesis of enantiomerically pure forms of such compounds is therefore a critical step in drug development to isolate the more active and potentially safer isomer. nih.gov While specific public data on the differential activity of the (R) and (S) enantiomers of this compound is limited, it is highly probable that a significant difference in biological potency exists between them, in line with general observations for chiral pharmaceuticals. nih.gov
Scaffold Hopping and Bioisosteric Replacements of the Entire this compound Framework
Scaffold hopping is an advanced medicinal chemistry strategy used to design new lead compounds by replacing the core molecular framework while preserving the essential pharmacophoric features responsible for biological activity. nih.govnih.gov This technique aims to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or new intellectual property. researchgate.net
For the this compound framework, scaffold hopping could involve several approaches:
Replacing the Diphenylamine Core: The central diphenylamine structure could be replaced with other scaffolds that maintain a similar spatial arrangement of the two aromatic rings. Examples might include carbazoles, dibenzofurans, or other rigid or semi-rigid heterocyclic systems. wikipedia.org
Bioisosteric Replacement of the Phenylacetic Acid Moiety: The phenylacetic acid group is a crucial binding element. Bioisosteres are functional groups with similar physical or chemical properties that can substitute this moiety. For instance, the carboxylic acid could be replaced with a tetrazole, hydroxamic acid, or other acidic isosteres to modulate acidity and cell permeability. The entire phenylacetic acid portion might be replaced with structures like 3-hydroxy-5-isoxazoleacetic acid. inventivapharma.com
These advanced design strategies leverage computational tools and a deep understanding of bioisosterism to move from a known active scaffold to entirely new chemical entities that retain the desired biological function. capes.gov.br The goal is to identify novel molecules that are structurally distinct but functionally analogous to the parent compound. researchgate.net
Investigation of Biological Targets and Mechanisms of Action of 3 Fluoro Phenylamino Phenyl Acetic Acid
Identification of Putative Molecular Targets
A critical step in understanding the pharmacological or toxicological profile of a compound is the identification of its molecular targets. However, for (3-Fluoro-phenylamino)-phenyl-acetic acid, specific studies in this area are not publicly documented.
Enzyme Inhibition Studies
No published studies were identified that specifically investigate the inhibitory effects of this compound on any enzyme. Therefore, data on its potential to modulate enzyme activity, including key metrics like IC₅₀ or Kᵢ values, are not available.
Receptor Binding Assays
Similarly, there is a lack of publicly accessible data from receptor binding assays for this compound. nih.gov Such assays are fundamental in determining if a compound interacts with specific cellular receptors, and the absence of this information means its potential to act as a ligand for any known receptor is currently uncharacterized. nih.gov
Cellular Pathway Modulation
The effect of a compound on cellular signaling cascades and gene expression provides insight into its broader biological impact. For this compound, this information is not present in the available literature.
Investigation of Signaling Cascade Interactions
No research has been published detailing the interaction of this compound with any known signaling cascades. Understanding these interactions is crucial for elucidating the compound's mechanism of action at a cellular level.
Gene Expression Profiling in Response to Compound Treatment
Gene expression profiling, which assesses how a compound alters the expression of various genes, has not been reported for this compound. nih.gov Such studies are vital for identifying the cellular pathways and biological processes that may be affected by the compound. mdpi.com
Insights into Subcellular Localization and Interaction with Biomolecules
Information regarding where this compound localizes within a cell and how it might interact with other biomolecules is not available. These studies are essential for a complete understanding of a compound's biological activity.
DNA Intercalation Studies
There is currently no publicly available scientific literature or data from studies investigating the potential for this compound to act as a DNA intercalating agent. DNA intercalation is a mechanism of action for several cytotoxic compounds, where the molecule inserts itself between the base pairs of the DNA double helix. This process can disrupt DNA replication and transcription, leading to cell death. Studies on other, structurally different, fluorinated compounds have shown DNA intercalative properties, which are typically investigated using techniques such as UV-VIS spectroscopy, fluorescence spectroscopy, and circular dichroism. nih.gov However, no such studies have been published for this compound itself.
Elucidation of Biological Mechanisms through In Vitro and Ex Vivo Models (Non-Human)
Similarly, a thorough review of scientific databases and literature reveals a lack of studies utilizing non-human in vitro (cell-based) or ex vivo (tissue-based) models to elucidate the biological mechanisms of this compound. Such studies are crucial for understanding a compound's cellular and molecular effects, including its impact on signaling pathways, enzyme activity, and cell viability. While the parent compound, phenylacetic acid, is known to be a catabolite of phenylalanine and has applications in treating hyperammonemia, this information does not shed light on the specific biological activities of its fluorinated derivative. wikipedia.org
No Publicly Available Data for Early-Stage Biological Activity of this compound
Comprehensive searches for early-stage, non-human biological activity and preclinical studies on the chemical compound this compound have yielded no publicly available scientific literature or data. Investigations into its in vitro efficacy, including cell-based assays for biological responses and evaluations in non-human cell lines, did not produce any specific findings for this particular compound.
Similarly, there is no information available regarding its application in ex vivo models or its assessment in relevant non-human animal models. Searches for proof-of-concept studies in disease models and the analysis of its pharmacodynamic endpoints also returned no relevant results.
The scientific community relies on published research to understand the potential biological activities of chemical compounds. In the case of this compound, there appears to be a gap in the public domain concerning its preclinical evaluation. This lack of data prevents any detailed discussion or creation of data tables related to its biological effects.
While research on various derivatives of phenylacetic acid and other fluorinated compounds exists, the explicit instructions to focus solely on this compound means that such information cannot be substituted or extrapolated. Therefore, no substantive report on the early-stage biological activity of this specific compound can be generated at this time.
Early Stage Biological Activity and Preclinical Studies Non Human
Comparative Analysis with Known Bioactive Phenylacetic Acid Derivatives
Phenylacetic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents. The introduction of a fluorine atom and an amino group to the phenylacetic acid scaffold, as seen in (3-Fluoro-phenylamino)-phenyl-acetic acid, can significantly modulate its biological properties.
Anticancer Activity
Several studies have highlighted the potential of fluorinated phenylacetic acid derivatives as anticancer agents. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov These compounds demonstrated notable activity, particularly against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.gov The presence of a nitro group on the N-phenyl ring was found to enhance the cytotoxic effect. nih.gov
Another relevant study focuses on N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, a compound that incorporates the N-(3-fluorophenyl) moiety present in the subject compound. This derivative was identified as a potent and selective inhibitor of Aurora kinase B (AURKB), a key regulator of cell division that is often overexpressed in tumors. nih.gov The compound demonstrated efficacy in human cancer cell lines and was orally active in a mouse xenograft model, suggesting the potential of N-fluorophenyl-substituted phenylacetic acid derivatives in oncology. nih.gov
While no specific anticancer data for this compound was found, the activity of these related compounds suggests that it may also possess antiproliferative properties worthy of investigation.
Antimicrobial Activity
Phenylacetic acid itself is known to possess antimicrobial properties. researchgate.net Furthermore, derivatives of 2-phenylglycine, the parent structure of this compound, have been explored as potential pesticides. A study on novel 2-phenylglycine derivatives containing a 1,3,4-oxadiazole-2-thioether moiety revealed significant in vitro antifungal activity against Thanatephorus cucumeris and in vivo antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo). nih.gov
The bioassay results from this study are summarized in the table below:
| Compound ID | Target Organism | Bioassay | Result |
| G19 | Thanatephorus cucumeris | In vitro antifungal | EC50 = 32.4 µg/mL |
| G19 | Thanatephorus cucumeris | In vivo antifungal (on rice leaves at 200.0 µg/mL) | 66.9% inhibition |
| G16 | Xanthomonas oryzae pv. oryzae | Antibacterial (at 50.0 µg/mL) | 63.1% inhibition |
| G26 | Xanthomonas oryzae pv. oryzae | Antibacterial (at 50.0 µg/mL) | 89.9% inhibition |
| G27 | Xanthomonas oryzae pv. oryzae | Antibacterial (at 50.0 µg/mL) | 78.0% inhibition |
| G28 | Xanthomonas oryzae pv. oryzae | Antibacterial (at 50.0 µg/mL) | 68.0% inhibition |
| Azoxystrobin (Control) | Thanatephorus cucumeris | In vivo antifungal (on rice leaves at 200.0 µg/mL) | 73.2% inhibition |
| Thiadiazole copper (Control) | Xanthomonas oryzae pv. oryzae | Antibacterial (at 50.0 µg/mL) | 18.0% inhibition |
| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae | Antibacterial (at 50.0 µg/mL) | 38.9% inhibition |
These findings indicate that the 2-phenylglycine scaffold is a promising starting point for the development of new antimicrobial agents. The introduction of a fluoro-phenylamino group could potentially influence this activity.
Other Biological Activities
Phenylglycine derivatives have also been investigated for their effects on the central nervous system, acting as antagonists of metabotropic glutamate (B1630785) receptors. wikipedia.org While this is a distinct area of research, it underscores the versatility of the phenylglycine structure in interacting with biological targets.
Derivatization and Prodrug Strategies for 3 Fluoro Phenylamino Phenyl Acetic Acid
Design and Synthesis of Prodrugs to Enhance Bioavailability or Target Specificity
The concept of a prodrug involves chemically modifying a drug into a bioreversible derivative that, upon administration, undergoes enzymatic or chemical conversion in the body to release the active parent drug. This approach is particularly useful for overcoming challenges such as poor oral absorption, which can limit a drug's effectiveness. nih.govnih.gov For acidic compounds like (3-Fluoro-phenylamino)-phenyl-acetic acid, which may exhibit limited solubility or permeability, prodrug strategies can significantly enhance bioavailability. nih.gov
One common strategy involves the esterification of the carboxylic acid group to increase lipophilicity, thereby improving its ability to cross cell membranes. mdpi.com Another approach is to conjugate the drug with amino acids, which can facilitate transport across the intestinal epithelium via amino acid transporters. nih.gov The design of such prodrugs requires a careful balance between increased absorption and efficient cleavage to the active form at the desired site of action.
Target specificity can also be improved through prodrug design. For instance, a prodrug can be engineered to be activated by enzymes that are overexpressed in specific tissues or tumors. This targeted activation can increase the concentration of the active drug at the site of action while minimizing systemic exposure and potential side effects.
Preparation of Esters and Amides as Potential Prodrugs or Metabolites
The carboxylic acid moiety of this compound is a prime target for chemical modification to create ester and amide derivatives. These derivatives can function as prodrugs or may represent potential metabolites of the parent compound.
Esterification: The synthesis of esters from phenylacetic acid derivatives is a well-established chemical transformation. nih.govjocpr.com Common methods include Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. orgsyn.org Alternatively, reaction with alkyl halides in the presence of a base can also yield the corresponding esters. The choice of the alcohol component can be varied to fine-tune the physicochemical properties of the resulting ester prodrug, such as its solubility and rate of hydrolysis. researchgate.net For example, the use of more lipophilic alcohols can enhance membrane permeability.
Amidation: The formation of amides from phenylacetic acid derivatives can be achieved through various methods. Direct amidation with an amine can be catalyzed by agents like nickel chloride. nih.govdoaj.org Alternatively, the carboxylic acid can be activated, for instance, by converting it to an acyl chloride or using coupling reagents, followed by reaction with an amine. rsc.org Similar to esters, the properties of the resulting amide can be modulated by the choice of the amine. Amide prodrugs are generally more stable than esters and their hydrolysis back to the parent carboxylic acid is often slower. nih.gov
Below is a hypothetical data table illustrating potential ester and amide derivatives of this compound that could be synthesized and evaluated as prodrugs.
| Derivative Type | R Group | Potential Advantage |
| Ester | Methyl | Increased lipophilicity, rapid hydrolysis |
| Ester | Ethyl | Increased lipophilicity, tunable hydrolysis rate |
| Ester | Isopropyl | Enhanced stability compared to methyl/ethyl esters |
| Amide | Methylamino | Increased stability, altered solubility |
| Amide | Diethylamino | Significant increase in lipophilicity |
Exploration of Salt Forms for Improved Pharmaceutical Properties
The formation of pharmaceutical salts is a common and effective strategy to enhance the aqueous solubility and dissolution rate of ionizable drugs, such as the acidic this compound. nih.govrjpdft.com The selection of an appropriate salt form is a critical step in drug development as it can significantly impact the drug's processability, stability, and bioavailability. pharmtech.com
For a weakly acidic drug, a salt is formed by reacting it with a base. A general principle, the "pKa rule," suggests that for successful salt formation, the pKa of the counterion (base) should be at least two to three pH units higher than the pKa of the acidic drug. nih.govpharmtech.com This ensures a significant degree of proton transfer from the drug to the counterion, resulting in a stable ionic salt.
The following table presents a selection of potential salt forms for this compound and their anticipated properties.
| Counterion (Base) | Resulting Salt | Potential Advantages |
| Sodium Hydroxide | Sodium (3-Fluoro-phenylamino)-phenyl-acetate | High aqueous solubility |
| Potassium Hydroxide | Potassium (3-Fluoro-phenylamino)-phenyl-acetate | High aqueous solubility |
| Calcium Hydroxide | Calcium (3-Fluoro-phenylamino)-phenyl-acetate | May offer different solubility and stability profiles |
| Tromethamine | Tromethamine (3-Fluoro-phenylamino)-phenyl-acetate | Can improve solubility and may have buffering capacity |
| L-Lysine | L-Lysine (3-Fluoro-phenylamino)-phenyl-acetate | Potential for improved solubility and tolerability |
Development of Hybrid Molecules Incorporating this compound Scaffold
The concept of hybrid molecules involves covalently linking two or more pharmacophores (the active parts of drug molecules) to create a single chemical entity. mdpi.com This strategy aims to produce drugs with a dual or synergistic mode of action, potentially leading to enhanced efficacy, reduced side effects, or the ability to overcome drug resistance. mdpi.com The this compound scaffold can serve as a building block for the creation of such hybrid molecules.
The design of a hybrid molecule requires a rational approach, often considering the mechanism of action of the individual components. For instance, if this compound possesses anti-inflammatory properties, it could be linked to another molecule with a complementary anti-inflammatory mechanism, such as a natural antioxidant or an inhibitor of a different inflammatory pathway. nih.gov
Future Directions and Research Opportunities
Development of More Potent and Selective Analogues
A primary objective in the ongoing research of (3-Fluoro-phenylamino)-phenyl-acetic acid is the rational design of analogues with improved potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural modifications influence biological activity.
Research has shown that the position and nature of substituents on the phenyl rings play a remarkable role in the efficacy of related compounds. For instance, in studies on similar scaffolds, the addition of a fluorine atom at the 4-position has been shown to significantly enhance potency. nih.gov The introduction of electron-withdrawing groups, such as a cyano group at the 3-position, can also dramatically increase potency, an effect that is further amplified by the presence of a 4-fluoro substituent. nih.gov Conversely, bulky groups on the phenyl ring are often poorly tolerated and can lead to a significant decrease in activity. nih.gov
Systematic modifications of the core structure, such as altering the substitution pattern on the phenyl rings, can lead to the discovery of compounds with superior therapeutic profiles. For example, in the development of inhibitors for targets like FMS-like tyrosine kinase-3 (FLT3), the design of novel 3-phenyl-1H-5-pyrazolylamine derivatives has yielded compounds with potent and highly selective inhibitory activity. nih.gov These studies underscore the importance of exploring diverse chemical space around the core this compound scaffold.
Interactive Table: Structure-Activity Relationship Insights for Phenyl-containing Compounds
| Modification | Position | Effect on Potency | Reference |
|---|---|---|---|
| Addition of Fluorine | 4-position | Potency enhancement | nih.gov |
| Addition of Cyano group | 3-position | Dramatic increase | nih.gov |
| Addition of Bulky Phenyl groups | 3-position | Not tolerated, decreased activity | nih.gov |
| Replacement of Chlorine with CF3 | 3,5-positions | 2- to 3-fold increase | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound analogues is no exception. These computational tools offer the potential to accelerate the design-synthesize-test cycle in medicinal chemistry. mdpi.com
AI and ML algorithms can be trained on existing SAR data to build predictive models. These models can then screen vast virtual libraries of potential analogues to identify candidates with a high probability of possessing the desired biological activity and favorable pharmacokinetic properties. Deep Neural Networks (DNNs), a subset of machine learning, can learn the complex relationships between a molecule's structure and its function, even without relying on predefined molecular descriptors. mdpi.com This capability can help in identifying novel structural motifs that might not be obvious through traditional medicinal chemistry approaches.
Cloud-based AI platforms can be employed to screen small molecules against a wide range of protein targets, predicting both on-target and off-target interactions. mdpi.com This can provide early insights into a compound's potential efficacy and safety profile, guiding the selection of the most promising candidates for synthesis and experimental testing. For example, AI algorithms have been successfully used to repurpose existing drugs by identifying new viral targets. mdpi.com
Exploration of Novel Therapeutic Areas Based on Identified Mechanisms
Understanding the precise molecular mechanisms by which this compound and its analogues exert their biological effects is paramount for uncovering new therapeutic opportunities. Phenylacetic acid derivatives are a versatile class of compounds with a broad spectrum of biological activities, including acting as anticancer and antimicrobial agents. mdpi.com
For instance, if a series of analogues demonstrates potent inhibition of a specific kinase, such as the fibroblast growth factor receptor (FGFR), this opens the door to investigating their potential in cancers driven by FGFR aberrations. nih.gov Similarly, if compounds show activity against monoamine oxidase B (MAO-B), they could be explored for the treatment of neurodegenerative diseases like Parkinson's disease. frontiersin.org
The process involves identifying the primary molecular targets of the most active compounds. Once a target is validated, researchers can explore other diseases where this target plays a critical pathological role. This mechanism-based approach to drug discovery can lead to the repositioning of these compounds for entirely new indications, expanding their therapeutic utility beyond the initially intended application.
Advanced Synthetic Methodologies for Scalable Production
As promising lead compounds emerge, the development of efficient, cost-effective, and scalable synthetic routes becomes a critical focus. The ability to produce large quantities of the active pharmaceutical ingredient is essential for preclinical and clinical development.
Research into the synthesis of related phenylacetic acid derivatives has explored various methodologies. Multi-step syntheses that minimize the need for chromatographic purification by relying on recrystallization for purification are highly desirable for large-scale production. mdpi.com For the synthesis of fluorinated compounds, novel methods are continuously being developed. For example, a method for synthesizing 3-fluorooxindoles and subsequently 2-aryl-2-fluoroacetic acids has been reported, which involves an efficient aromatic nucleophilic substitution (SNAr) reaction as a key step. dur.ac.uk While this specific route has its challenges, such as the sensitivity of the benzylic fluorine to certain reduction techniques, it represents a potentially scalable pathway. dur.ac.uk
Further research into catalysis, flow chemistry, and process optimization can lead to more robust and economical manufacturing processes for this compound and its future analogues.
Interactive Table: Synthetic Route Considerations
| Step | Method | Advantage | Challenge/Consideration | Reference |
|---|---|---|---|---|
| Purification | Recrystallization | Scalable, cost-effective | Compound must be crystalline | mdpi.com |
| Fluorination | SNAr with diethyl fluoromalonate | Efficient, potentially scalable | Weak nucleophile limits substrate scope | dur.ac.uk |
| Reduction of Nitro Group | Metal-based techniques | Common | Can eliminate benzylic fluorine | dur.ac.uk |
| Hydrolysis of Nitrile | Alkaline or acidic conditions | Standard procedure | Optimization may be needed | mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing (3-Fluoro-phenylamino)-phenyl-acetic acid with high purity?
- Methodology : Start with phenylacetic acid derivatives and introduce the 3-fluoro-phenylamino group via nucleophilic substitution or coupling reactions. Use fluorinating agents like 3-fluorophenylboronic acid or electrophilic fluorination reagents. Purify via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC. Confirm purity using -NMR (to verify substitution patterns) and mass spectrometry (to validate molecular weight) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- Structural confirmation : Use -, -, and -NMR to identify fluorine positioning and aromatic proton environments .
- Purity assessment : Employ HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurity profiling .
- Thermal stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. What safety precautions are critical when handling fluorinated phenylacetic acid derivatives?
- Methodology : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Store in amber glass vials at 4°C to prevent degradation. Neutralize waste with sodium bicarbonate before disposal. Reference safety data for structurally similar compounds (e.g., 2-(3-fluorophenyl)-2-oxoacetic acid) for hazard guidelines .
Advanced Research Questions
Q. How can conflicting bioactivity data for fluorinated phenylacetic acid derivatives in plant auxin studies be resolved?
- Methodology :
- Standardized assays : Compare bioactivity across identical plant models (e.g., Arabidopsis thaliana) under controlled light, temperature, and hormone-depleted conditions .
- Purity validation : Re-evaluate compound purity using orthogonal methods (e.g., NMR + LC-MS) to rule out impurities as confounding factors .
- Structural analogs : Test non-fluorinated analogs (e.g., phenylacetic acid) to isolate fluorine’s electronic effects on receptor binding .
Q. What strategies elucidate the mechanistic role of this compound in modulating GH3 auxin-amido synthetase activity?
- Methodology :
- Isotopic labeling : Synthesize - or -labeled derivatives to track metabolic incorporation into auxin conjugates .
- Enzyme kinetics : Perform in vitro assays with recombinant GH3 enzymes to measure substrate affinity () and inhibition constants () .
- Gene expression profiling : Use RNA-seq to identify auxin-responsive genes (e.g., IAA19, SAUR) in treated vs. untreated plant tissues .
Q. How does fluorination at the 3-position alter physicochemical properties compared to non-fluorinated analogs?
- Methodology :
- Lipophilicity : Measure logP values (octanol/water partitioning) to assess fluorine’s impact on membrane permeability .
- Electronic effects : Use computational tools (DFT calculations) to compare electron-withdrawing effects of -F vs. -H on the aromatic ring’s charge distribution .
- Receptor docking : Perform molecular docking studies with auxin-binding proteins (e.g., TIR1/AFB receptors) to evaluate steric/electronic compatibility .
Data Contradiction Analysis
Q. Why do studies report varying efficacy of fluorinated phenylacetic acids as auxin analogs?
- Methodology :
- Environmental variability : Replicate experiments under standardized conditions to control for pH, soil microbiota, and light exposure .
- Species-specific responses : Test compounds across diverse plant species (e.g., monocots vs. dicots) to identify taxonomic biases .
- Dose-response curves : Establish EC values to differentiate true bioactivity from toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
